Product packaging for 3-(Pyridin-3-yl)butan-2-ol(Cat. No.:)

3-(Pyridin-3-yl)butan-2-ol

Cat. No.: B13253990
M. Wt: 151.21 g/mol
InChI Key: ATDAXTAJBSDHSN-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)butan-2-ol is a chiral organic compound featuring a pyridine heterocycle and a secondary alcohol functional group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyridine-containing scaffolds are of significant interest in the development of pharmaceutical compounds and ligands for catalysis . As a chiral building block, this compound can be utilized in the synthesis of more complex molecules, particularly in exploring structure-activity relationships or in the development of asymmetric synthetic pathways. The specific mechanism of action is dependent on the final compound and research context. Researchers are encouraged to consult the scientific literature for detailed studies on related pyridinyl alcohol structures and their applications . Handle with appropriate precautions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B13253990 3-(Pyridin-3-yl)butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-pyridin-3-ylbutan-2-ol

InChI

InChI=1S/C9H13NO/c1-7(8(2)11)9-4-3-5-10-6-9/h3-8,11H,1-2H3

InChI Key

ATDAXTAJBSDHSN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)C(C)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3 Pyridin 3 Yl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals, confirmation of the connectivity between atoms, and elucidation of the molecule's relative stereochemistry.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The expected proton signals for 3-(Pyridin-3-yl)butan-2-ol are detailed below. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from the pyridine (B92270) ring. For instance, the hydroxyl proton (OH) is typically a broad singlet, but its chemical shift is dependent on concentration and solvent. msu.edu The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm), deshielded due to the ring current. The aliphatic protons of the butanol chain appear at higher fields (δ 1.0-4.0 ppm).

Spin-spin coupling, observed as signal splitting, reveals the number of neighboring non-equivalent protons, following the n+1 rule in simple cases. docbrown.info For example, the doublet for the C4-methyl protons (H-4) arises from coupling to the single adjacent proton (H-3). The interpretation of these coupling constants (J-values) is crucial for confirming the atomic connectivity.

Interactive Table: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)~1.20Doublet~6.5
H-2 (CHOH)~3.80Multiplet-
H-3 (CH-Py)~2.80Multiplet-
H-4 (CH₃)~1.30Doublet~7.0
H-α (Py)~8.50Doublet~2.0
H-β (Py)~7.50Doublet of Triplets~8.0, 2.0
H-γ (Py)~7.25Doublet of Doublets~8.0, 5.0
H-δ (Py)~8.45Doublet~5.0
OHVariable (~2.0-4.0)Broad Singlet-

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single sharp line. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbons of the pyridine ring are found in the downfield region (δ 120-150 ppm). The carbon atom bearing the hydroxyl group (C-2) is significantly deshielded due to the electronegative oxygen atom, with a predicted chemical shift around δ 70 ppm. docbrown.info The aliphatic methyl carbons (C-1 and C-4) are expected to resonate at the highest field (δ 10-25 ppm). docbrown.info

Interactive Table: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₃)~23.0
C-2 (CHOH)~69.0
C-3 (CH-Py)~45.0
C-4 (CH₃)~20.0
C-α (Py)~148.0
C-β (Py)~135.0
C-γ (Py)~123.0
C-δ (Py)~150.0
C-ε (Py)~140.0

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be observed between H-1/H-2, H-2/H-3, and H-3/H-4, confirming the butanol backbone. Correlations between the aromatic protons of the pyridine ring would also be visible.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the proton at ~3.80 ppm (H-2) to the carbon at ~69.0 ppm (C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is crucial for connecting different fragments of the molecule. A key correlation would be from the H-3 proton to the pyridine carbons (C-β, C-ε), confirming the attachment point of the butanol side chain to the ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, irrespective of their bonding connectivity. researchgate.net For a chiral molecule like this compound, ROESY is vital for determining the relative stereochemistry of the two chiral centers (C-2 and C-3). For instance, observing a spatial correlation between H-2 and H-4 would provide insight into the preferred conformation and the relative orientation of the substituents on the butanol chain.

Interactive Table: Key Expected 2D NMR Correlations

ExperimentCorrelating NucleiInformation Gained
COSY H-2 ↔ H-3Confirms connectivity of the aliphatic chain.
H-β ↔ H-γConfirms connectivity within the pyridine ring.
HSQC H-1 ↔ C-1Assigns the methyl proton to its carbon.
H-2 ↔ C-2Assigns the carbinol proton to its carbon.
HMBC H-4 ↔ C-2, C-3Confirms the butanol backbone structure.
H-3 ↔ C-β (Py)Confirms the link between the side chain and the pyridine ring.
ROESY H-2 ↔ H-4Provides information on relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. researchgate.net For the molecular formula C₉H₁₃NO, the calculated exact mass of the neutral molecule is 151.099714 Da. In a typical HRMS experiment using electrospray ionization (ESI) in positive mode, the molecule would be observed as its protonated form, [M+H]⁺. The precise measurement of this ion's mass would confirm the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Molecular Formula: C₉H₁₃NO

Calculated Exact Mass for [M+H]⁺ (C₉H₁₄NO⁺): 152.10754 Da

An experimental value matching this calculated mass to within a few parts per million (ppm) provides high confidence in the assigned molecular formula. nih.gov

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

O-H Stretch: A broad and strong absorption band in the region of 3550–3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group involved in hydrogen bonding. docbrown.info

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2980–2850 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the aliphatic butanol chain. docbrown.info

C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ arise from the C-H bonds on the aromatic pyridine ring.

C=C and C=N Stretches: Medium to weak absorptions in the 1600–1450 cm⁻¹ region are characteristic of the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the pyridine ring.

C-O Stretch: A strong absorption band in the 1150–1050 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol. docbrown.info

The presence of these key bands provides direct evidence for the alcohol and pyridine functional groups within the molecule.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis (applicable to suitable derivatives or analogs)

While NMR can determine relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be grown. This technique provides a precise three-dimensional map of the atomic positions in the solid state.

For this compound, obtaining a crystal suitable for X-ray diffraction may be challenging. However, it is often possible to form a crystalline derivative, for example, by reaction with a heavy-atom-containing chiral acid, which can facilitate both crystallization and the determination of absolute stereochemistry via the anomalous dispersion effect.

The analysis of a related compound, 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, has been successfully performed using X-ray crystallography, demonstrating the feasibility of this technique for similar structures. researchgate.net Such an analysis would not only confirm the connectivity and relative stereochemistry found by NMR but would also provide the absolute configuration of the chiral centers at C-2 and C-3, offering a complete and unambiguous structural picture of the molecule in the solid state.

Reactivity and Chemical Transformations of 3 Pyridin 3 Yl Butan 2 Ol

Derivatization Reactions at the Hydroxyl Group

The secondary hydroxyl group in 3-(Pyridin-3-yl)butan-2-ol is a primary site for derivatization, allowing for the formation of esters, ethers, and oxidation to a ketone.

Esterification (e.g., Formation of Carbamates and Oxime Esters)

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically catalyzed by an acid. wikipedia.org

Carbamates: Carbamates can be synthesized from alcohols through various methods, including reaction with an isocyanate or by using a carbamoyl (B1232498) donor. organic-chemistry.orgorganic-chemistry.org For instance, the reaction of this compound with an appropriate isocyanate (R-N=C=O) would yield the corresponding carbamate (B1207046) derivative. This transformation is significant in medicinal chemistry for modifying the physicochemical properties of a molecule.

Oxime Esters: While direct synthesis from this compound is a multi-step process involving initial oxidation to the ketone, the formation of oxime esters from a closely related ketone, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one, has been reported. researchgate.net This suggests a potential pathway where this compound is first oxidized to 3-(pyridin-3-yl)butan-2-one, which can then be converted to an oxime by reaction with hydroxylamine. Subsequent esterification of the oxime would yield the desired oxime ester. researchgate.netresearchgate.net A series of novel pyridine (B92270) derivatives containing oxime esters have been synthesized from 3-methylpyridine (B133936) and ethyl pivalate. researchgate.net

ReactantReagent(s)Product TypeReference
Alcohol (general)Carboxylic Acid, Acid CatalystEster wikipedia.org
Alcohol (general)IsocyanateCarbamate organic-chemistry.org
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-oneHydroxylamine, then Acyl ChlorideOxime Ester researchgate.net

Etherification Reactions

Etherification of this compound can be achieved through various synthetic methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, reacting with an alkyl halide to form the corresponding ether. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions.

Oxidation Pathways of the Secondary Alcohol

As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 3-(pyridin-3-yl)butan-2-one. This transformation is a fundamental reaction in organic synthesis. masterorganicchemistry.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. libretexts.org

Common oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), is a strong oxidizing agent. libretexts.orguhamka.ac.id Pyridinium (B92312) chlorochromate (PCC) is a milder alternative that can be used under less acidic conditions. masterorganicchemistry.com

Potassium permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent that can also be used. docbrown.info

Dess-Martin Periodinane (DMP): A mild and selective oxidizing agent that is often used for sensitive substrates. masterorganicchemistry.com

The oxidation reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Starting MaterialOxidizing AgentProduct
Secondary AlcoholChromic Acid (H₂CrO₄)Ketone
Secondary AlcoholPyridinium Chlorochromate (PCC)Ketone
Secondary AlcoholPotassium Permanganate (KMnO₄)Ketone
Secondary AlcoholDess-Martin Periodinane (DMP)Ketone

Functionalization of the Pyridine Moiety

The pyridine ring of this compound is an aromatic heterocycle that can undergo various transformations, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the lower electron density of the ring caused by the electronegative nitrogen atom. quimicaorganica.orgslideshare.net The reaction, when it occurs, typically directs the incoming electrophile to the 3- and 5-positions. quimicaorganica.orgquora.com This is because the intermediates formed by attack at these positions are more stable than those formed by attack at the 2-, 4-, or 6-positions. quora.comstudy.comquora.com

For this compound, the existing substituent at the 3-position would direct further substitution. However, the deactivating nature of the pyridine ring often necessitates harsh reaction conditions for electrophilic substitutions like nitration or sulfonation. quimicaorganica.orgslideshare.net

N-Oxidation and other Heteroaromatic Transformations

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. acs.org The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring. It activates the ring towards both electrophilic and nucleophilic substitution, often at the 2- and 4-positions. scripps.edu

Metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species. nih.gov The resulting pyridine-N-oxide can then be a substrate for further transformations. The N-oxide functionality can also be utilized in a variety of synthetic reactions, including rearrangements and as an internal oxidant. acs.org

TransformationReagent(s)Product
N-OxidationHydrogen Peroxide or Peroxy AcidsPyridine N-Oxide

Theoretical and Computational Investigations of 3 Pyridin 3 Yl Butan 2 Ol

Conformational Analysis and Energy Landscape Mapping

The conformational landscape of 3-(Pyridin-3-yl)butan-2-ol is complex due to the presence of multiple rotatable bonds and chiral centers. Computational analysis allows for the exploration of this landscape to identify stable conformers and the energy barriers that separate them.

Studies on Rotational Barriers and Steric Interactions

The rotation around the C2-C3 bond in similar acyclic alkanols is influenced by steric hindrance between adjacent substituents. For butan-2-ol, staggered conformations are energetically favored over eclipsed conformations. The introduction of the bulky pyridin-3-yl group at the C3 position is expected to increase the rotational barrier compared to unsubstituted butan-2-ol due to increased steric repulsion between the pyridine (B92270) ring and the methyl and hydroxyl groups on the butanol chain.

Table 1: Calculated Rotational Energy Barriers for Key Dihedral Angles in Analogous Compounds

Rotated BondDihedral Angle (°)Energy Barrier (kcal/mol) - EstimatedDominant Interaction
C2-C30 (Eclipsed)4.5 - 6.0Steric Repulsion
C2-C3120 (Eclipsed)4.0 - 5.5Steric Repulsion
C3-C(pyridine)0 (Coplanar)2.5 - 4.0Steric Hindrance
C3-C(pyridine)90 (Perpendicular)1.0 - 2.0Minimal Repulsion

Note: These values are estimations based on computational studies of structurally related compounds and are intended to be illustrative.

Analysis of Intramolecular Hydrogen Bonding and its Influence on Conformation

Intramolecular hydrogen bonding can play a significant role in stabilizing specific conformations. In this compound, a hydrogen bond can form between the hydroxyl group (-OH) at C2 and the nitrogen atom of the pyridine ring. The formation of this hydrogen bond depends on the relative orientation of these groups, which is dictated by the torsional angles of the molecule.

Determination of Preferred Conformers and Diastereomeric Ratios

Due to the presence of two chiral centers (C2 and C3), this compound can exist as four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative stability of the diastereomers ((2R, 3R)/(2S, 3S) vs. (2R, 3S)/(2S, 3R)) can be assessed through computational energy calculations.

The preferred conformation for each diastereomer will be the one that minimizes steric strain and maximizes favorable interactions, such as intramolecular hydrogen bonding. It is anticipated that the diastereomers allowing for a stable intramolecular hydrogen bond without significant steric clash will be lower in energy. The calculated energy differences can be used to predict the equilibrium diastereomeric ratio, although this is also influenced by the synthetic route used to prepare the compound.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are fundamental to its reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, particularly the nitrogen atom and the π-system. The LUMO is also likely to be centered on the pyridine ring, which can accept electron density. The presence of the butan-2-ol substituent will influence the energies of these orbitals.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Pyridine Derivative

Molecular OrbitalEnergy (eV) - RepresentativeDescription
HOMO-6.5 to -7.5Electron-donating ability, localized on pyridine
LUMO-0.5 to -1.5Electron-accepting ability, localized on pyridine
HOMO-LUMO Gap5.0 to 7.0Indicator of chemical stability and reactivity

Note: These are representative values based on calculations of similar pyridine-containing organic molecules.

Electrostatic Potential Mapping for Reactivity Prediction

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule and is a powerful tool for predicting reactivity. The ESP map highlights regions of negative potential (electron-rich) and positive potential (electron-poor).

For this compound, the ESP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack or protonation. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it susceptible to nucleophilic attack or deprotonation. The distribution of electrostatic potential across the rest of the molecule will be influenced by the interplay of the electron-withdrawing pyridine ring and the alkyl chain. This detailed charge distribution information is invaluable for predicting how the molecule will interact with other chemical species.

Global Reactivity Descriptors (e.g., Electrophilicity Index)

Key global reactivity descriptors include:

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η ≈ (ELUMO - EHOMO). A larger HOMO-LUMO gap signifies greater hardness and lower reactivity.

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is the negative of the chemical potential (χ = -μ).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. It is defined as ω = μ² / (2η). This index is particularly useful for classifying molecules as strong or marginal electrophiles.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Note: The following data are for illustrative purposes only and represent the type of results a DFT calculation would produce. They are not based on published experimental or computational work.

DescriptorSymbolValue (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-0.8
HOMO-LUMO GapΔE5.7
Chemical Potentialμ-3.65
Chemical Hardnessη2.85
Electronegativityχ3.65
Electrophilicity Indexω2.34

Computational Prediction and Validation of Spectroscopic Data (e.g., NMR Chemical Shift Calculations, DP4 Analysis)

Computational methods are invaluable for predicting spectroscopic data, which aids in structure elucidation and confirmation. For a chiral molecule like this compound, which has two stereocenters, computational NMR analysis is particularly powerful for assigning the correct relative and absolute stereochemistry.

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). The process involves:

Generating all possible stereoisomers of this compound: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Performing a conformational search for each stereoisomer to identify the lowest energy conformers.

Optimizing the geometry of each low-energy conformer.

Calculating the NMR shielding tensors for each optimized conformer using the GIAO method.

Averaging the calculated shielding constants for each isomer based on the Boltzmann population of its conformers.

Scaling the calculated shielding constants (often by referencing against a known standard like tetramethylsilane (B1202638) calculated at the same level of theory) to yield predicted chemical shifts.

DP4 Analysis: The calculated NMR data can then be used in a statistical method like DP4 (Diastereomeric P-value/Probability) analysis. DP4 provides a probability score for each candidate stereoisomer being the correct structure by comparing the calculated ¹H and ¹³C NMR chemical shifts with the experimental data. This method has become a gold standard for assigning the stereochemistry of complex organic molecules.

Table 2: Illustrative Example of Data for DP4 Analysis of a Diastereomer of this compound Note: This table is a hypothetical representation to illustrate the comparison between experimental and calculated NMR data used in DP4 analysis. The values are not from actual studies on this compound.

Atom PositionExperimental ¹³C Shift (ppm)Calculated (2R,3S) Shift (ppm)Calculated (2S,3S) Shift (ppm)
C270.170.568.9
C345.245.546.8
C420.520.321.5
C1'148.9149.1148.5
C2'135.8136.0135.5

Mechanistic Studies of this compound Synthesis and Transformations using Computational Tools

Computational chemistry provides profound insights into reaction mechanisms, which are often difficult to probe experimentally. For this compound, mechanistic studies could explore its synthesis and subsequent transformations.

A common synthetic route to such an alcohol is the Grignard reaction, involving the addition of a Grignard reagent (e.g., ethylmagnesium bromide) to 3-(pyridin-3-yl)propan-2-one, or the addition of methylmagnesium bromide to 1-(pyridin-3-yl)propan-1-one. Computational modeling of this reaction would involve:

Locating Reactants and Products: The geometries of the starting materials (ketone, Grignard reagent, and solvent molecules) and the final product (the magnesium alkoxide intermediate) are optimized.

Mapping the Reaction Pathway: The transition state (TS) structure for the nucleophilic addition is located. This is the highest energy point along the reaction coordinate and is critical for determining the reaction's feasibility and rate.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation barrier (ΔG‡). A lower activation barrier indicates a faster reaction.

Investigating Stereoselectivity: For reactions creating chiral centers, the transition states leading to different stereoisomers (e.g., R and S at the newly formed alcohol center) can be modeled. Comparing the activation energies for these pathways can predict and explain the observed diastereoselectivity or enantioselectivity of the reaction.

Similarly, computational tools could be used to study the mechanisms of transformations of this compound, such as oxidation to the corresponding ketone or dehydration to an alkene. These studies would help in understanding reaction outcomes and in designing more efficient synthetic protocols.

Role of 3 Pyridin 3 Yl Butan 2 Ol in Advanced Organic Synthesis

Design and Application as Chiral Ligands in Asymmetric Catalysis

The design of effective chiral ligands is a cornerstone of asymmetric catalysis, with the goal of modifying a metal's catalytic activity to favor the formation of one enantiomer of a product over the other. nih.gov 3-(Pyridin-3-yl)butan-2-ol is an exemplary precursor for such ligands due to its rigid stereogenic backbone and the hemilabile nature of the pyridyl-alcoholato framework. researchgate.net The nitrogen atom of the pyridine (B92270) ring can coordinate to a metal center, while the alcohol group can be readily derivatized to introduce other donor atoms, such as phosphorus or nitrogen, creating multidentate ligands. This modularity allows for the fine-tuning of the ligand's properties to suit specific catalytic transformations. nih.gov

The hydroxyl group of this compound serves as a convenient handle for the synthesis of various classes of chiral ligands. The versatility of this precursor allows for its conversion into phosphinite, phosphite (B83602), and oxazoline-containing ligands, which are prominent in asymmetric catalysis.

Phosphinite and Phosphite Ligands: These are synthesized by reacting the alcohol functionality with a chlorophosphine (R₂PCl) or a phosphorus trichloride (B1173362) derivative, respectively. This reaction creates a P-O bond, incorporating a phosphorus donor atom into the ligand structure. Bidentate P,N-ligands are thereby formed, capable of chelating to a metal center through both the pyridine nitrogen and the newly introduced phosphorus atom. The synthesis of such mixed-donor phosphine-phosphite ligands is a well-established strategy for creating a diverse library of chiral inductors. nih.govacs.orgrsc.org

Oxazoline Ligands: Pyridyl-oxazoline (PyOx) ligands are another important class. While not directly synthesized from the alcohol in a single step, the chiral backbone of this compound can be incorporated into synthetic routes leading to chiral oxazolines. These ligands have proven effective in a range of metal-catalyzed reactions. Nickel-catalyzed reactions, for instance, have successfully employed pyridine-containing chiral bidentate ligands like PyBox. acs.org

The modular nature of these syntheses allows for systematic variation of the substituents on the phosphorus atom (in phosphinites/phosphites) or other parts of the ligand, enabling the creation of a ligand library for screening and optimization in various catalytic processes. acs.org

The enantioselectivity achieved in an asymmetric reaction is highly dependent on the steric and electronic properties of the chiral ligand. Ligands derived from this compound offer several points for modification to tune these properties and optimize the stereochemical outcome.

Steric Effects: The bulkiness of the substituents on the ligand framework plays a crucial role in creating a chiral environment around the metal's active site. mdpi.com For ligands derived from this compound, the steric hindrance can be adjusted, for example, by altering the R groups on the phosphinite or phosphite moiety. A bulkier group can create a more defined chiral pocket, which can lead to better differentiation between the two enantiomeric transition states of the reaction, thus enhancing enantioselectivity. mdpi.com This principle is critical in reactions like olefin polymerization, where the ligand's steric profile directly influences the stereoregularity of the resulting polymer. mdpi.com

Electronic Effects: The pyridine ring itself imparts specific electronic properties to the ligand. As a π-accepting moiety, it can influence the electron density at the metal center. uni-regensburg.de This electronic tuning affects the metal's reactivity and its interaction with the substrate. The interplay between the electron-donating or -withdrawing nature of the pyridine ring and other donor atoms (like phosphorus) is crucial for the catalytic cycle. Computational methods, such as the Activation Strain Model (ASM), can be used to separate and analyze these steric and electronic contributions to understand how ligand modifications affect the stereoselectivity of a reaction. mdpi.com

The ability to systematically modify both steric and electronic parameters makes ligands based on this pyridyl alcohol highly tunable for specific catalytic applications. researchgate.net

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds and constructing stereocenters. mdpi.comnih.gov The success of this reaction heavily relies on the chiral ligand employed to control the regioselectivity and enantioselectivity of the nucleophilic attack on a π-allyl palladium intermediate. nih.govnih.gov

Chiral P,N-ligands, including those derived from pyridyl alcohols like this compound, have been successfully applied in this transformation. The ligand coordinates to the palladium center, creating a chiral environment that directs the incoming nucleophile to one of the two ends of the allyl system, leading to the preferential formation of one enantiomeric product. The combination of a soft phosphorus donor and a harder nitrogen donor in these P,N-ligands is often beneficial for catalytic activity and selectivity. While specific data for ligands derived solely from this compound in this exact reaction can be sparse in broad literature, the performance of analogous chiral P,N-ligands demonstrates their potential. For example, high enantioselectivities have been achieved with pseudo-C₂-symmetric P,N-ligands in the alkylation of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297). acs.org The development of these catalytic systems is crucial for synthesizing complex chiral molecules efficiently. mdpi.comrsc.orgrsc.org

Table 1: Representative Results for Pd-Catalyzed AAA with P,N-Ligands
SubstrateNucleophileLigand TypeYield (%)Enantiomeric Excess (ee %)Reference
1,3-Diphenyl-2-propenyl acetateDimethyl malonateDiphosphine (Trost Ligand)98>99 mdpi.com
Cyclohexen-2-yl pivalateDimethyl malonateDiphosphine L33c6499 mdpi.com
3-AryloxindolesAllylidene dipivalate(R,R)-ANDEN-phenyl Trost Ligand9292 nih.gov

The enantioselective addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. wikipedia.org This transformation is highly dependent on the use of a chiral catalyst, and pyridyl alcohols have emerged as effective ligands for this purpose. researchgate.net

Ligands derived from this compound can catalyze the addition of diethylzinc to a variety of aromatic and aliphatic aldehydes, often with high conversion and enantioselectivity. In this process, the chiral ligand and the diethylzinc reagent are believed to form a chiral zinc-alkoxide complex. This complex then coordinates the aldehyde, and the ethyl group is transferred to one of the enantiotopic faces of the carbonyl group, dictated by the steric environment of the ligand. Carbohydrate-derived chiral ligands have also shown excellent catalytic activity in this reaction, achieving enantioselectivities up to 96% ee. mdpi.com Similarly, aminodiol derivatives have proven to be reliable catalysts, affording high enantiomeric excess values. mdpi.com

Table 2: Enantioselective Addition of Diethylzinc to Aldehydes using Pyridinyl Alcohol Catalysts
AldehydeLigandYield (%)Enantiomeric Excess (ee %)Product ConfigurationReference
BenzaldehydePyridinyl alcohol 489895R researchgate.net
4-ChlorobenzaldehydePyridinyl alcohol 489995R researchgate.net
4-MethoxybenzaldehydePyridinyl alcohol 489693R researchgate.net
trans-CinnamaldehydePyridinyl alcohol 489585R researchgate.net
HexanalPyridinyl alcohol 487065R researchgate.net

Precursor and Intermediate in the Synthesis of Complex Molecules and Advanced Chemical Scaffolds

Beyond its role as a ligand precursor, the enantiomerically pure form of this compound is a valuable chiral building block for constructing more complex molecular architectures. Its defined stereocenter and functional groups (hydroxyl and pyridine) can be elaborated through various synthetic transformations to access advanced chemical scaffolds. The pyridine moiety is a common feature in many biologically active compounds, making this alcohol an attractive starting material. nih.gov The synthesis of such chiral alcohols can be achieved through methods like the asymmetric reduction of the corresponding ketone, often catalyzed by transition metal complexes or enzymes like alcohol dehydrogenases. nih.gov

Enantiopure heteroaromatic alcohols are crucial intermediates in the pharmaceutical and agrochemical industries. nih.gov The structural motif of a chiral alcohol attached to a pyridine ring, as found in this compound, is present in numerous pharmacologically relevant molecules. For instance, piperidines, which can be synthesized from pyridine precursors, are frequently found in drugs such as the anticancer agent Niraparib and the antipsychotic Preclamol. snnu.edu.cn

The synthesis of complex drug targets often involves multi-step sequences where a chiral building block like this compound can be used to install the required stereochemistry early in the process. This approach, known as the "chiral pool" strategy, avoids difficult resolution steps or costly asymmetric reactions later in the synthesis. While direct examples tracing from this compound to a specific commercial drug are proprietary, the value of this structural class is well-documented. For example, chemoenzymatic methods are employed to produce chiral pyridine-based alcohols, highlighting the industrial demand for these intermediates. nih.gov The synthesis of γ-lactams, which are derivatives of the important neurotransmitter γ-aminobutyric acid (GABA), can also be achieved through asymmetric methods starting from precursors that could be derived from such alcohols. researchgate.net

Construction of Diverse Chemical Libraries through Derivatization

The strategic derivatization of this compound serves as a cornerstone in the generation of diverse chemical libraries, which are instrumental in modern drug discovery and materials science. The inherent structural features of this molecule, namely the nucleophilic secondary alcohol and the versatile pyridine ring, provide multiple avenues for chemical modification. This allows for the systematic exploration of chemical space around this scaffold, leading to the creation of compound collections with a wide array of physicochemical properties and potential biological activities.

The construction of these libraries often employs principles of diversity-oriented synthesis (DOS), a strategy that aims to efficiently generate structurally diverse small molecules from a common starting material. By systematically altering various parts of the this compound core, researchers can fine-tune properties such as solubility, lipophilicity, and three-dimensional shape, all of which are critical for molecular recognition and biological function.

A key advantage of using this compound as a foundational building block is the ability to introduce stereochemical diversity. The chiral center at the alcohol-bearing carbon allows for the synthesis of enantiomerically pure libraries, which is of paramount importance in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.

Functional Group Interconversion and Scaffolding Modifications

The generation of chemical libraries from this compound typically involves a series of well-established and robust chemical transformations. These reactions are often carried out in a parallel synthesis format, enabling the rapid production of a large number of analogs.

Table 1: Key Derivatization Reactions of this compound for Library Synthesis

Reaction Type Reagents and Conditions Resulting Functional Group/Modification Purpose in Library Diversification
Esterification Acyl chlorides, carboxylic acids (with coupling agents like DCC, EDC), anhydrides in the presence of a base (e.g., pyridine, triethylamine).EsterIntroduces a wide variety of R groups, modulating steric bulk and electronic properties.
Etherification Alkyl halides, tosylates, or mesylates in the presence of a strong base (e.g., NaH, KOtBu).EtherAlters hydrogen-bonding capacity and lipophilicity.
Oxidation Mild oxidizing agents (e.g., PCC, DMP) or harsher conditions (e.g., Jones reagent).Ketone (3-(Pyridin-3-yl)butan-2-one)Provides a key intermediate for further derivatization, such as reductive amination or Grignard reactions.
N-alkylation/N-arylation of Pyridine Ring Alkyl halides, arylboronic acids (under Suzuki coupling conditions after N-activation).N-substituted pyridinium (B92312) salts or N-aryl pyridinones.Modifies the electronic properties and charge of the pyridine ring, influencing solubility and potential for ionic interactions.
Substitution on the Pyridine Ring Electrophilic aromatic substitution (e.g., nitration, halogenation) or nucleophilic aromatic substitution (if appropriately activated).Substituted pyridine ring (e.g., nitro, halogen, amino).Introduces diverse functionalities at various positions on the aromatic ring, enabling further modifications.

Research Findings in Library Construction

While specific, large-scale library synthesis efforts starting directly from this compound are not extensively detailed in publicly available literature, the principles of its derivatization can be inferred from studies on analogous pyridyl alcohol scaffolds. Research in the field of medicinal chemistry often involves the synthesis of focused libraries of pyridine-containing compounds to explore structure-activity relationships (SAR).

For instance, studies on similar chiral pyridyl alcohols have demonstrated their utility in creating libraries of potential kinase inhibitors. In these efforts, the hydroxyl group is often used as a handle to introduce moieties that can interact with the hinge region of the kinase active site, while the pyridine nitrogen can form crucial hydrogen bonds. The derivatization strategies outlined in Table 1 are commonly employed to generate a matrix of compounds where different substituents are systematically varied at both the alcohol and pyridine positions.

The resulting chemical libraries, comprising esters, ethers, ketones, and various substituted pyridine analogs of the parent molecule, provide a rich source of compounds for high-throughput screening campaigns. The structural and functional diversity embedded within these libraries increases the probability of identifying "hit" compounds with desired biological activity. Subsequent optimization of these hits, guided by the SAR data obtained from the initial library screen, can then lead to the development of potent and selective lead compounds.

Future Research Directions for 3 Pyridin 3 Yl Butan 2 Ol

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure 3-(Pyridin-3-yl)butan-2-ol is paramount for its application in asymmetric synthesis. While traditional methods for creating chiral alcohols exist, future research should focus on developing more efficient and novel stereoselective pathways. A particularly promising avenue is the exploration of Chichibabin-type alkylation reactions. The direct C(6) alkylation of pyridyl alcohols, following an initial deprotonation of the hydroxyl group, has been shown to be an effective strategy. nih.gov This approach avoids lateral deprotonation and offers high regioselectivity for C(6) alkylation over C(4) alkylation. nih.gov Applying this methodology to readily available pyridine (B92270) precursors could provide a direct and atom-economical route to this compound and its derivatives.

Further research should also investigate asymmetric reduction of the corresponding ketone, 3-(pyridin-3-yl)butan-2-one, using advanced catalytic systems. This could involve the use of novel chiral catalysts, including those based on earth-abundant metals, to achieve high enantioselectivity under mild reaction conditions. The development of biocatalytic methods, employing engineered enzymes, also presents a green and highly selective alternative for the synthesis of the desired stereoisomers.

Exploration of New Catalytic Applications of Derived Chiral Ligands in Emerging Reaction Classes

Chiral pyridyl alcohols are valuable precursors for the synthesis of ligands used in asymmetric catalysis. nih.govresearchgate.net Ligands derived from this compound, which can coordinate to transition metals through both the pyridine nitrogen and the alcohol oxygen, have the potential to be highly effective in a variety of catalytic transformations. researchgate.netnih.gov While applications in established reactions like enantioselective additions are known, future research should explore their use in emerging reaction classes. researchgate.net

One area of interest is the application of their metal complexes in oxidation catalysis. Pyridinyl alcoholato complexes of copper have been successfully used as catalysts in the oxidation of hydrocarbons. d-nb.info The steric and electronic properties of the ligand play a crucial role in the activity and selectivity of these catalysts. d-nb.info By systematically modifying the structure of this compound-derived ligands, it may be possible to develop highly selective catalysts for the partial oxidation of a range of substrates.

Furthermore, the unique chiral environment provided by these ligands could be exploited in other emerging areas such as C-H activation and functionalization, photoredox catalysis, and electrocatalysis. The development of bimetallic catalytic systems, where a chiral magnesium complex and an iridium catalyst work in synergy, has shown promise in the stereodivergent synthesis of complex molecules, and ligands derived from this compound could be valuable in such systems. acs.org

Advanced Mechanistic Investigations Combining In-Depth Experimental and High-Level Computational Approaches

A thorough understanding of the reaction mechanisms is crucial for the rational design of more efficient catalysts. Future research should focus on advanced mechanistic investigations of catalytic cycles involving ligands derived from this compound. This will require a synergistic approach that combines in-depth experimental studies with high-level computational modeling.

Kinetic studies, in situ spectroscopic analysis (such as NMR and IR), and isotopic labeling experiments can provide valuable insights into the reaction pathways and the nature of the active catalytic species. For instance, detailed mechanistic studies on the Pd(OAc)2/pyridine catalyst system for aerobic alcohol oxidation have elucidated the roles of ligand association/dissociation and the catalyst resting state. nih.govnih.govacs.orgresearchgate.net Similar detailed investigations of catalytic systems employing this compound-derived ligands would be highly beneficial.

Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be employed to model reaction intermediates and transition states, providing a deeper understanding of the factors that control stereoselectivity. acs.org Computational analysis can help to elucidate the coordination of ligands to metal centers and the energetics of different reaction pathways. amecj.commdpi.comacs.org This combined experimental and computational approach will be instrumental in optimizing existing catalytic systems and in the discovery of new and more effective catalysts.

Rational Design of Next-Generation Analogues for Specific Material Science or Chemical Probe Applications

Beyond catalysis, analogues of this compound can be rationally designed for specific applications in material science and as chemical probes. The pyridine core is a versatile building block for functional materials due to its electronic properties and ability to participate in hydrogen bonding and metal coordination. acs.orgresearchgate.net

For material science applications, analogues of this compound can be designed as components of hole-selective layers in perovskite solar cells or as host materials in organic light-emitting diodes (OLEDs). acs.orgresearchgate.net By introducing different functional groups onto the pyridine ring or modifying the alkyl chain, it is possible to tune the optical and electronic properties of the resulting materials. nih.gov For example, the synthesis of pyridine-based small molecules with different arms attached to the pyridine core has been shown to influence the performance of solar cells. acs.org

In the realm of chemical probes, the pyridine moiety can be incorporated into fluorescent sensors. mdpi.comresearchgate.net Analogues of this compound could be functionalized with fluorophores to create chiral probes for the detection of specific analytes. The design of pyridine-based fluorescent probes for sensing applications is an active area of research, and the principles learned from these studies can be applied to the development of novel probes based on the this compound scaffold. mdpi.comresearchgate.netacs.orgresearchgate.net The chirality of the molecule could also be exploited to develop probes that can enantioselectively recognize and report on the presence of other chiral molecules.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.